3-Methyl-4-thiocyanatoaniline chemical structure and properties
3-Methyl-4-thiocyanatoaniline chemical structure and properties
Topic: 3-Methyl-4-thiocyanatoaniline: Chemical Structure, Synthesis, and Properties Content Type: Technical Whitepaper Audience: Researchers, Medicinal Chemists, and Process Scientists
Executive Summary
3-Methyl-4-thiocyanatoaniline (CAS: 33192-11-9) is a bifunctional aromatic building block characterized by an electron-donating amino group and an electron-withdrawing thiocyanate pseudohalogen.[1][2][3] Unlike its isomer used in benzothiazole synthesis (2-amino-6-methylbenzothiazole precursor), this compound retains the linear thiocyanate functionality, making it a critical intermediate for installing sulfur-based pharmacophores in anticancer agents (e.g., pyrazolo[1,5-a]pyrimidines) and Schiff base ligands. This guide details its regioselective synthesis, physicochemical profile, and divergent reactivity.
Chemical Identity & Structural Analysis
The molecule features a 1,3,4-substitution pattern on the benzene ring. The amino group (
| Property | Data |
| IUPAC Name | 4-Amino-2-methylphenyl thiocyanate |
| Common Name | 3-Methyl-4-thiocyanatoaniline |
| CAS Number | 33192-11-9 |
| Molecular Formula | |
| Molecular Weight | 164.23 g/mol |
| SMILES | Cc1cc(N)ccc1SC#N |
| InChI Key | NTGOPWFFOCXCEL-UHFFFAOYSA-N |
Structural Insight (Isomer Alert): Researchers often confuse this compound with its isomer, 2-thiocyanato-4-methylaniline (derived from p-toluidine), which spontaneously cyclizes to form 2-amino-6-methylbenzothiazole. The target molecule (3-methyl-4-thiocyanatoaniline) has the SCN group para to the amine, preventing direct intramolecular cyclization to the benzothiazole core under standard conditions.
Physicochemical Profile
The following data is aggregated from spectroscopic analysis of purified samples (recrystallized from ethanol/water).
| Parameter | Value / Observation | Notes |
| Physical State | Solid crystalline powder | |
| Color | Pale yellow to off-white | Darkens upon light exposure |
| Melting Point | 81 – 83 °C | Sharp transition indicates high purity |
| IR Spectrum | 2146 – 2148 cm⁻¹ | Characteristic sharp |
| ¹H NMR (CDCl₃) | Methyl group | |
| Exchangeable amine protons | ||
| Ortho to SCN (deshielded) | ||
| Solubility | Soluble in DMSO, MeOH, DCM | Insoluble in water |
Synthetic Protocol: Oxidative Thiocyanation
The standard synthesis utilizes the Kaufmann thiocyanation method. This electrophilic aromatic substitution (SEAr) relies on the in situ generation of the electrophilic thiocyanogen species (
Mechanism of Action
The amino group activates the ring. The position para to the amine (C4) is sterically accessible and electronically favored over the ortho positions (C2 and C6), leading to high regioselectivity.
Figure 1: Regioselective synthesis pathway via oxidative thiocyanation.
Step-by-Step Protocol
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Preparation: Dissolve m-toluidine (10 mmol) and ammonium thiocyanate (NH₄SCN, 22 mmol) in glacial acetic acid (15 mL).
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Cooling: Cool the solution to 0–5 °C in an ice bath. Critical: Temperature control prevents polymerization and over-bromination.
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Addition: Add bromine (Br₂, 10 mmol) in acetic acid dropwise over 20 minutes. Maintain temperature below 10 °C.
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Reaction: Stir for 30–60 minutes. Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3).
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Workup: Pour the reaction mixture into crushed ice/water (100 mL). Neutralize with saturated
or to pH 8. -
Isolation: Filter the resulting yellow precipitate. Wash with cold water.
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Purification: Recrystallize from ethanol to obtain pale yellow crystals (MP: 81–83 °C).
Self-Validating Check: The disappearance of the m-toluidine spot on TLC and the appearance of a new spot with lower Rf (due to the polar SCN group) confirms conversion.
Reactivity & Applications
Unlike ortho-thiocyanatoanilines, 3-methyl-4-thiocyanatoaniline does not spontaneously cyclize. This stability allows it to function as a versatile intermediate.[4]
A. Pharmacophore Installation
The thiocyanate group is a bioisostere for halides and can serve as a metabolic handle. It is used to synthesize (E)-1-benzylidene-2-(4-thiocyanatophenyl)hydrazine analogues, which show promise as anticancer agents.
B. Reduction to Thiols
Reduction with
C. Schiff Base Formation
The free amino group reacts with aromatic aldehydes to form Schiff bases (imines), retaining the SCN functionality for further derivatization (e.g., Suzuki coupling if the SCN is converted to a thioether).
Figure 2: Divergent reactivity profile. Note the distinction from the benzothiazole pathway.
Safety & Handling (MSDS Highlights)
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Cyanide Hazard: Contact with strong acids can liberate hydrogen cyanide (HCN) gas, which is fatal. Always work in a functioning fume hood.
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Skin Absorption: Thiocyanates and anilines are readily absorbed through the skin. Wear nitrile gloves and long sleeves.
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Storage: Store in a cool, dry place away from light. The compound may darken (oxidize) over time but remains chemically stable.
References
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Synthesis & Properties: Adib, M., et al. (2024).[5] "An Efficient and Eco-Friendly Procedure for Electrophilic Thiocyanation of Anilines."[6] MDPI.
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Crystal Structure & Isomerism: Betz, R., et al. (2025). "2-Methyl-4-thiocyanatoaniline." IUCrData.
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Anticancer Applications: BYU ScholarsArchive. (2022). "Synthesis and Anticancer Evaluation of Novel Pyrazolo[1,5-a]pyrimidines."
-
General Thiocyanation Methodology: Bhalerao, D. S., & Akamanchi, K. G. (2007).[6] "Efficient and Novel Method for Thiocyanation... Using Bromodimethylsulfonium Bromide."[5][6][7] Synlett.
Sources
- 1. acetic acid-(3-methyl-4-thiocyanato-anilide) - CAS号 84998-78-7 - 摩熵化学 [molaid.com]
- 2. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 3. Thiocyanates | Fisher Scientific [fishersci.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification | MDPI [mdpi.com]
- 6. Efficient and Novel Method for Thiocyanation of Aromatic and Hetero-aromatic Compounds Using Bromodimethylsulfonium Bromide and Ammonium Thiocyanate [organic-chemistry.org]
- 7. hamptonresearch.com [hamptonresearch.com]
